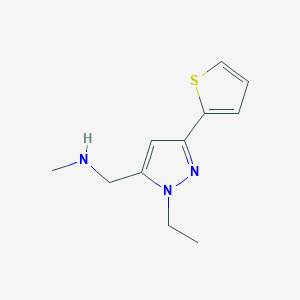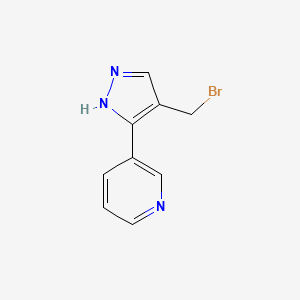![molecular formula C8H10ClN3 B1481630 7-(chlorométhyl)-1,6-diméthyl-1H-imidazo[1,2-b]pyrazole CAS No. 1824338-97-7](/img/structure/B1481630.png)
7-(chlorométhyl)-1,6-diméthyl-1H-imidazo[1,2-b]pyrazole
Vue d'ensemble
Description
The compound “7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for “7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole” are not available, pyrazoles are generally synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of “7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole” would be characterized by a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can undergo nucleophilic and electrophilic substitution reactions .Applications De Recherche Scientifique
Thérapeutiques contre le cancer
Les dérivés du pyrazole ont été largement étudiés pour leur potentiel en tant que thérapeutiques contre le cancer. Ils présentent une gamme d'activités biologiques qui peuvent être exploitées pour cibler différents types de cellules cancéreuses. Par exemple, certains composés pyrazoliques ont montré une inhibition significative de lignées cellulaires cancéreuses telles que MIAPaCa-2, MCF-7 et HeLa . Le groupe chlorométhyle dans “7-(chlorométhyl)-1,6-diméthyl-1H-imidazo[1,2-b]pyrazole” pourrait potentiellement être exploité pour développer de nouveaux agents anticancéreux par des mécanismes tels que l'induction de l'apoptose ou l'arrêt du cycle cellulaire.
Agents anti-inflammatoires
La partie pyrazole est connue pour ses propriétés anti-inflammatoires. Elle agit sur diverses voies inflammatoires, réduisant potentiellement les marqueurs et les symptômes de l'inflammation. La recherche a mis en évidence l'efficacité des biomolécules pyrazoliques dans l'inhibition de l'inflammation, les résultats étant souvent exprimés en termes de pourcentage d'inhibition . La structure spécifique de “this compound” peut offrir une approche unique pour moduler les réponses inflammatoires dans les conditions médicales.
Inhibition enzymatique
Les dérivés du pyrazole peuvent agir comme inhibiteurs d'une variété d'enzymes, ce qui est crucial dans le traitement des maladies où l'activité enzymatique est dysrégulée. Par exemple, les inhibiteurs de CDK (cycline-dépendante kinase) sont importants dans la thérapie du cancer, et certains composés pyrazoliques ont démontré une inhibition significative de ces enzymes . Les substituants uniques sur “this compound” pourraient être explorés pour l'inhibition enzymatique sélective.
Applications en science des matériaux
La diversité structurale des dérivés du pyrazole les rend adaptés aux applications en science des matériaux. Ils peuvent être utilisés pour synthétiser de nouveaux matériaux avec des propriétés souhaitables telles que la conductivité, la flexibilité ou la stabilité thermique. Le composé “this compound”, avec ses groupes fonctionnels spécifiques, pourrait contribuer au développement de matériaux avancés pour l'électronique ou la nanotechnologie .
Propriétés photophysiques
Les pyrazoles sont connus pour leurs propriétés photophysiques, qui peuvent être utilisées dans le développement de dispositifs optiques, de capteurs ou de marqueurs fluorescents. Les groupes donneurs d'électrons et accepteurs d'électrons présents dans “this compound” pourraient influencer son comportement photophysique, ce qui en fait un candidat pour la recherche dans ce domaine .
Synthèse de molécules complexes
Le cycle pyrazole sert de structure de base pour la synthèse de molécules plus complexes. Il peut être fonctionnalisé ou fusionné avec d'autres cycles pour créer un large éventail de composés ayant des propriétés biologiques et chimiques variées. “this compound” pourrait être utilisé comme précurseur ou intermédiaire dans la synthèse de ces molécules complexes, conduisant potentiellement à de nouveaux médicaments ou produits chimiques ayant des applications industrielles .
Orientations Futures
The future directions in the research of pyrazole derivatives like “7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole” could involve the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds . There is also a clear upward trend in the publication activity of the scientific community in this field .
Mécanisme D'action
Target of action
Imidazole and pyrazole derivatives are known to interact with a variety of biological targets. For instance, some imidazole derivatives are known to inhibit the enzyme succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle .
Mode of action
The mode of action of these compounds often involves binding to their target and modulating its activity. For example, succinate dehydrogenase inhibitors can interfere with the tricarboxylic acid cycle by occupying the enzyme’s active site, leading to the death of pathogenic bacteria .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. In the case of succinate dehydrogenase inhibitors, the tricarboxylic acid cycle would be affected, disrupting energy production in the cell .
Result of action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For instance, if it inhibits an essential enzyme in a pathogen, it could lead to the death of the pathogen .
Analyse Biochimique
Biochemical Properties
7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell proliferation. Additionally, 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole has shown interactions with proteins involved in signal transduction pathways, further influencing cellular processes .
Cellular Effects
The effects of 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole on various cell types have been studied extensively. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to reduced cell viability and induction of apoptosis . It influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole affects gene expression by modulating transcription factors, resulting in altered cellular metabolism and function .
Molecular Mechanism
At the molecular level, 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs, leading to enzyme inhibition . This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site. Additionally, 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including cell cycle progression and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization for potential therapeutic use.
Metabolic Pathways
7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation . These metabolic processes are essential for the compound’s elimination from the body and can influence its overall efficacy and toxicity.
Transport and Distribution
Within cells and tissues, 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
7-(chloromethyl)-1,6-dimethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-6-7(5-9)8-11(2)3-4-12(8)10-6/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZNRLOMIMPLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-methyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481555.png)
![1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481556.png)
![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1481557.png)
![1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481560.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1481563.png)
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1481564.png)
![2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1481566.png)
![2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1481568.png)
![1-ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481569.png)
